5-(3-Bromophenoxy)pentan-1-amine
Description
5-(3-Bromophenoxy)pentan-1-amine is a brominated phenoxyalkylamine with the molecular formula C₁₁H₁₆BrNO. It features a pentan-1-amine backbone substituted at the fifth carbon with a 3-bromophenoxy group via an ether linkage.
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
5-(3-bromophenoxy)pentan-1-amine |
InChI |
InChI=1S/C11H16BrNO/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-6,9H,1-3,7-8,13H2 |
InChI Key |
GAIGDWVVDOWCRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenoxy)pentan-1-amine typically involves the reaction of 3-bromophenol with 1-bromopentane in the presence of a base, such as potassium carbonate, to form 5-(3-bromophenoxy)pentane. This intermediate is then reacted with ammonia or an amine to yield the final product, 5-(3-Bromophenoxy)pentan-1-amine .
Industrial Production Methods
Industrial production methods for 5-(3-Bromophenoxy)pentan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenoxy)pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include oximes, nitriles, phenoxy derivatives, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(3-Bromophenoxy)pentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenoxy)pentan-1-amine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physical State: Compounds with bulky or aromatic substituents (e.g., 4-benzylpiperidine in 8i) often form solids, while smaller amines (e.g., piperidine in 8b) remain oils . The bromophenoxy group in the target compound may confer solid-state characteristics due to increased molecular weight and halogen interactions.
Synthetic Accessibility: High yields (>80%) are typical for amines with simple aliphatic substituents (e.g., 8b, 8c) . In contrast, aryl or heterocyclic substituents (e.g., terpyridine in ) often require multi-step syntheses with moderate yields. The bromophenoxy group in the target compound likely necessitates Williamson ether synthesis or nucleophilic substitution, which may explain its discontinuation due to challenging scalability .
Biological and Material Applications: Piperidine/morpholine derivatives (e.g., 8b, 8c) are prominent in drug discovery, particularly as receptor antagonists . Halogenated analogs (e.g., 3,5-dichlorophenyl in ) are leveraged for targeted enzyme inhibition, suggesting that the bromine in the target compound could enhance binding via halogen bonding in medicinal chemistry. Chelating ligands (e.g., terpyridine in ) enable applications in nanotechnology, though the bromophenoxy group lacks inherent metal-coordinating ability.
Physicochemical and Spectroscopic Data
While direct data for 5-(3-Bromophenoxy)pentan-1-amine are unavailable, analogs provide benchmarks:
- 1H NMR: Expected signals include a triplet for the terminal amine (~δ 1.4–1.7 ppm), multiplets for the pentyl chain (~δ 1.3–1.6 ppm), and aromatic protons from the bromophenoxy group (~δ 6.8–7.4 ppm) .
- Mass Spectrometry: The molecular ion [M+H]+ for C₁₁H₁₆BrNO would have a calculated m/z of 274.04 (observed values for similar compounds align closely with theoretical calculations, e.g., ).
Biological Activity
5-(3-Bromophenoxy)pentan-1-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article presents an overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure and Properties
5-(3-Bromophenoxy)pentan-1-amine is characterized by the following structural formula:
This compound features a bromophenyl group linked to a pentanamine chain, which may contribute to its biological properties.
The biological activity of 5-(3-Bromophenoxy)pentan-1-amine can be attributed to several mechanisms:
- Cytotoxicity : The compound has shown potential cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular processes and inhibiting DNA synthesis.
- Target Interaction : The presence of the bromine atom in the phenoxy group may enhance the lipophilicity of the compound, facilitating better interaction with cell membranes and increasing bioavailability.
- Mannich Base Formation : 5-(3-Bromophenoxy)pentan-1-amine can participate in Mannich reactions, leading to derivatives that exhibit enhanced biological activity, particularly against tumor cells .
Cytotoxicity Studies
Several studies have investigated the cytotoxic effects of 5-(3-Bromophenoxy)pentan-1-amine:
These results indicate that the compound exhibits significant cytotoxicity, particularly against human and murine cancer cell lines.
Case Study 1: Anticancer Activity
A study focused on a series of Mannich bases derived from phenolic compounds, including 5-(3-Bromophenoxy)pentan-1-amine, demonstrated that these derivatives exhibited enhanced cytotoxicity compared to their parent compounds. The study utilized various cancer cell lines and found that certain derivatives were more potent than standard chemotherapeutic agents like 5-fluorouracil .
Case Study 2: Mechanistic Insights
Research into the mechanism of action revealed that compounds similar to 5-(3-Bromophenoxy)pentan-1-amine could inhibit DNA topoisomerase I, leading to increased DNA damage in cancer cells. This mechanism was confirmed through assays measuring DNA strand breaks post-treatment with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
